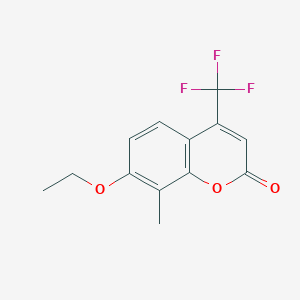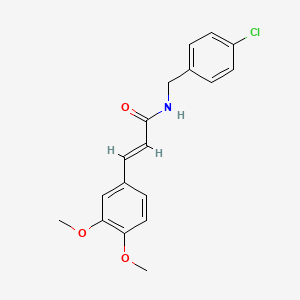![molecular formula C16H13FN2O3S B5874121 3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid, commonly known as FMBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBT is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
FMBT has been studied extensively for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, FMBT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In infectious disease research, FMBT has been shown to have antimicrobial activity against various bacteria and fungi. In neurodegenerative disease research, FMBT has been shown to have neuroprotective effects against oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of FMBT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. In cancer cells, FMBT has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. In bacteria, FMBT has been shown to inhibit the activity of bacterial RNA polymerase, a key enzyme involved in transcription. In neurodegenerative diseases, FMBT has been shown to have antioxidant and anti-inflammatory effects, which may be due to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
FMBT has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, FMBT has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In bacteria, FMBT has been shown to inhibit bacterial growth by disrupting RNA synthesis. In neurodegenerative diseases, FMBT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMBT for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, FMBT has been shown to have broad-spectrum activity against various cancer cell lines and bacteria, making it a useful tool for studying these diseases. However, one of the main limitations of FMBT is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on FMBT. One area of interest is the development of FMBT derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of FMBT and its potential applications in various diseases. Finally, studies on the toxicity and safety of FMBT are needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, FMBT is a promising compound with potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. Its relatively simple synthesis method and broad-spectrum activity make it a useful tool for studying these diseases. Future research on FMBT should focus on developing improved derivatives, elucidating its mechanism of action, and determining its toxicity and safety.
Synthesemethoden
The synthesis of FMBT involves the reaction of 4-fluorobenzoyl isothiocyanate with 2-methyl-3-nitrobenzoic acid hydrazide in the presence of a base. The reaction proceeds through the formation of a thiosemicarbazone intermediate, which is subsequently cyclized to form FMBT. The synthesis of FMBT is relatively straightforward and can be accomplished using standard laboratory techniques.
Eigenschaften
IUPAC Name |
3-[(4-fluorobenzoyl)carbamothioylamino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-9-12(15(21)22)3-2-4-13(9)18-16(23)19-14(20)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEKQEZTHILOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)



![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)
